4-(4-Chloro-3-methylphenoxy)-6-chloropyrimidine
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Overview
Description
4-(4-Chloro-3-methylphenoxy)-6-chloropyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methylphenoxy)-6-chloropyrimidine typically involves the reaction of 4-chloro-3-methylphenol with 6-chloropyrimidine under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-methylphenoxy)-6-chloropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can be reduced to remove the chloro groups or to hydrogenate the aromatic rings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from 50°C to 100°C.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include dechlorinated or hydrogenated derivatives of the original compound.
Scientific Research Applications
4-(4-Chloro-3-methylphenoxy)-6-chloropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with specific biological pathways in plants and pests.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methylphenoxy)-6-chloropyrimidine involves its interaction with specific molecular targets. The chloro and methylphenoxy groups enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of specific biological pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to their death .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-methylphenoxy)benzoic acid
- 4-(4-Chloro-3-methylphenoxy)methylbenzoic acid
- 4-(4-Chloro-3-methylphenoxy)benzaldehyde
- 4-(4-Chloro-3-methylphenoxy)phenol
Uniqueness
4-(4-Chloro-3-methylphenoxy)-6-chloropyrimidine is unique due to the presence of both chloro and methylphenoxy groups on a pyrimidine ring. This combination enhances its chemical reactivity and potential applications compared to similar compounds that may lack one of these functional groups. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H8Cl2N2O |
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Molecular Weight |
255.10 g/mol |
IUPAC Name |
4-chloro-6-(4-chloro-3-methylphenoxy)pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2O/c1-7-4-8(2-3-9(7)12)16-11-5-10(13)14-6-15-11/h2-6H,1H3 |
InChI Key |
KKGKRFIQYAAPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=NC=N2)Cl)Cl |
Origin of Product |
United States |
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